L-796449

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

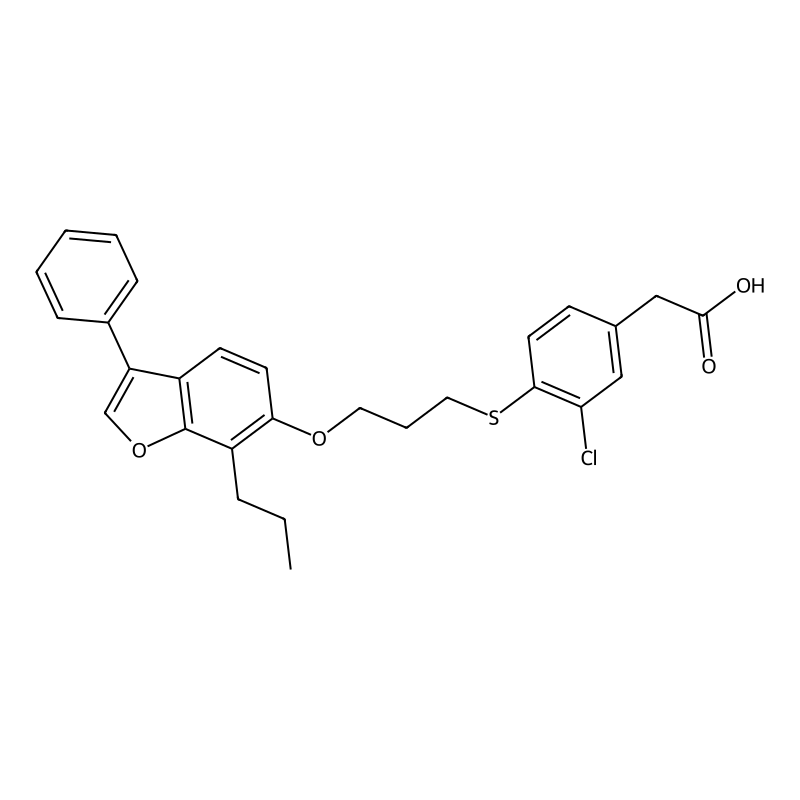

L-796449 is a synthetic compound with the chemical formula C28H27ClO4S and a molecular weight of 495.03 g/mol. It is classified as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating glucose metabolism and adipocyte differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes and related metabolic disorders .

- Binding Reaction:This complex formation is crucial for the subsequent biological effects.

- Activation of Gene Expression:

The complex promotes the transcription of genes involved in glucose uptake and lipid metabolism.

L-796449 exhibits notable biological activity as a dual agonist of PPARα and PPARγ. Its agonistic action on PPARγ enhances insulin sensitivity, making it a candidate for treating type 2 diabetes. Additionally, its interaction with PPARα contributes to lipid metabolism, providing a comprehensive approach to managing metabolic syndromes. In preclinical studies, L-796449 has demonstrated efficacy in reducing blood glucose levels and improving lipid profiles in diabetic models .

The synthesis of L-796449 involves several chemical steps that typically include:

- Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through standard organic reactions such as alkylation, acylation, or condensation reactions.

- Final Coupling Reaction: The final step usually involves coupling the synthesized intermediates to form L-796449, which may include steps such as chlorination or sulfonation to introduce necessary functional groups.

Specific detailed synthetic pathways are often proprietary or not widely published in literature but can be found in patent documents related to the compound .

L-796449 is primarily researched for its applications in:

- Type 2 Diabetes Treatment: Its role as a PPARγ agonist positions it as a potential therapeutic agent for improving insulin sensitivity and glycemic control.

- Metabolic Syndrome Management: By modulating both PPARα and PPARγ, L-796449 may aid in addressing multiple facets of metabolic syndrome, including dyslipidemia and obesity.

- Research Tool: In laboratory settings, it serves as a valuable tool for studying the mechanisms of PPAR activation and the associated metabolic pathways.

Interaction studies involving L-796449 have focused on its binding affinity and selectivity towards PPAR receptors. These studies typically employ techniques such as:

- Radiolabeled Binding Assays: To determine the binding kinetics and affinity of L-796449 for PPARγ.

- Transcriptional Activity Assays: To assess the ability of L-796449 to activate gene expression mediated by PPAR receptors.

- In Vivo Studies: Evaluating the pharmacological effects in animal models of diabetes to understand its therapeutic potential.

Findings indicate that L-796449 selectively activates PPARγ while also exhibiting beneficial effects on lipid metabolism through PPARα activation .

Several compounds exhibit similar biological activities or structural characteristics to L-796449. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Main Activity | Unique Features |

|---|---|---|---|

| Rosiglitazone | Similar backbone | PPARγ Agonist | Stronger selectivity for PPARγ |

| Pioglitazone | Similar backbone | PPARγ Agonist | Additional cardiovascular benefits |

| Fenofibrate | Different backbone | PPARα Agonist | Primarily targets lipid metabolism |

| Saroglitazar | Similar backbone | Dual Agonist (PPARα/PPARγ) | Designed specifically for dyslipidemia |

L-796449 stands out due to its dual agonistic properties targeting both PPARα and PPARγ, which may provide a more holistic approach to managing type 2 diabetes compared to other compounds that primarily target one receptor .

L-796449 demonstrates high-affinity binding to the peroxisome proliferator-activated receptor gamma ligand-binding domain through a sophisticated molecular recognition process [1] [2]. The compound exhibits selective agonistic activity with a binding affinity (pKi) of 8.7, positioning it among the most potent peroxisome proliferator-activated receptor gamma ligands identified to date [3] [4].

The receptor binding dynamics involve a two-step induced fit mechanism, where L-796449 initially forms an encounter complex at the ligand entry site before transitioning to its final binding conformation within the orthosteric pocket [5] [6]. The peroxisome proliferator-activated receptor gamma ligand-binding domain contains a large Y-shaped cavity of approximately 1200 cubic angstroms, composed of three distinct branches with varying hydrophilic and hydrophobic properties [5] [7]. L-796449 binding stabilizes the receptor in a transcriptionally active conformation through specific interactions with critical helical regions H3, H5, H11, and H12 [5].

The heterodimerization process with retinoid X receptor alpha constitutes a fundamental component of the activation pathway [8] [9]. L-796449 enhances the formation and stability of the peroxisome proliferator-activated receptor gamma-retinoid X receptor alpha heterodimer complex, which is essential for subsequent DNA binding and transcriptional regulation [10]. This heterodimerization occurs through multiple interfaces involving the ligand-binding domains of both receptors, creating a highly coordinated transcriptional machinery [8].

The DNA recognition mechanism involves the binding of the activated heterodimer to peroxisome proliferator response elements characterized by direct repeat sequences separated by a single nucleotide spacer [11] [10]. L-796449-mediated receptor activation enhances the specificity and affinity of this DNA binding interaction, promoting the assembly of transcriptional complexes at target gene promoters [12] [5].

Coactivator recruitment represents the final step in the activation cascade, where L-796449 binding promotes the interaction of the peroxisome proliferator-activated receptor gamma-retinoid X receptor alpha complex with coactivators including steroid receptor coactivator-1, CREB-binding protein, and mediator complex subunits [12] [11]. This recruitment displaces corepressor complexes and facilitates chromatin remodeling necessary for transcriptional activation [11].

Modulation of Nuclear Factor Kappa B Signaling in Cerebral Ischemia

L-796449 exerts potent inhibitory effects on nuclear factor kappa B signaling pathways through both peroxisome proliferator-activated receptor gamma-dependent and independent mechanisms [1] [13]. The compound demonstrates the ability to prevent the targeting and degradation of inhibitor of kappa B proteins, thereby maintaining nuclear factor kappa B in its inactive cytoplasmic state [1] [14].

The molecular mechanism involves direct inhibition of inhibitor of kappa B kinase complex activity, as demonstrated through both in vivo and in vitro experimental systems [1]. L-796449 impairs the phosphorylation-dependent degradation of inhibitor of kappa B alpha and inhibitor of kappa B beta proteins, preventing the subsequent nuclear translocation of nuclear factor kappa B subunits [13] [15]. This inhibition occurs through direct interaction with the inhibitor of kappa B kinase complex, suggesting a mechanism independent of traditional peroxisome proliferator-activated receptor gamma activation [1].

In cerebral ischemia models, L-796449 treatment results in the redistribution of inhibitor of kappa B alpha and inhibitor of kappa B beta proteins within the nucleus of activated cells [1] [13]. This redistribution pattern indicates successful prevention of nuclear factor kappa B activation cascade, which normally occurs within minutes of ischemic insult [15] [16].

The compound demonstrates particular efficacy in blocking the canonical nuclear factor kappa B pathway activated by proinflammatory stimuli including cytokines and danger-associated molecular patterns [15] [16]. L-796449 prevents the sequential activation of nuclear factor kappa B-inducing kinase and inhibitor of kappa B kinases alpha and beta, maintaining the integrity of the inhibitory complex [13] [16].

Gel mobility shift assays confirm that L-796449 treatment significantly reduces nuclear factor kappa B DNA binding activity in experimental stroke models [17]. This reduction correlates with decreased expression of nuclear factor kappa B target genes involved in inflammatory cascades and cell death pathways [13] [18].

The therapeutic significance of nuclear factor kappa B inhibition extends beyond immediate neuroprotection, as this pathway controls the expression of numerous genes involved in inflammation, apoptosis, and cellular stress responses [16] [19]. By maintaining nuclear factor kappa B in its inactive state, L-796449 effectively interrupts the propagation of inflammatory signals that contribute to secondary injury in cerebral ischemia [13] [15].

Downregulation of Pro-Inflammatory Mediators (Inducible Nitric Oxide Synthase, Matrix Metalloproteinase-9)

L-796449 demonstrates remarkable efficacy in suppressing the expression of key pro-inflammatory mediators, particularly inducible nitric oxide synthase and matrix metalloproteinase-9, in experimental cerebral ischemia models [17] [2]. The downregulation of these mediators represents a critical component of the compound's neuroprotective mechanism.

Inducible nitric oxide synthase expression is dramatically upregulated following middle cerebral artery occlusion, contributing to nitrosative stress and neuronal damage [17] [18]. L-796449 treatment significantly inhibits this upregulation through transcriptional suppression mechanisms linked to nuclear factor kappa B pathway inhibition [13] [20]. The compound prevents the binding of activated transcription factors to the inducible nitric oxide synthase promoter region, effectively blocking gene expression [20] [21].

The suppression of inducible nitric oxide synthase has profound therapeutic implications, as excessive nitric oxide production leads to the formation of peroxynitrite, a potent cytotoxic species that causes lipid peroxidation, protein nitration, and DNA damage [20] [21]. By preventing inducible nitric oxide synthase expression, L-796449 interrupts this destructive cascade while preserving physiological nitric oxide signaling pathways [20].

Matrix metalloproteinase-9 represents another critical target for L-796449-mediated suppression [17] [22]. This zinc-dependent endopeptidase plays a central role in blood-brain barrier disruption, neuronal damage, and hemorrhagic transformation following cerebral ischemia [23] [24]. L-796449 treatment results in significant reduction of matrix metalloproteinase-9 expression and proteolytic activity in ischemic brain tissue [17].

The mechanism of matrix metalloproteinase-9 suppression involves both transcriptional and post-transcriptional regulation [22] [21]. L-796449 interferes with the nuclear factor kappa B and activator protein-1 dependent transcription of the matrix metalloproteinase-9 gene, while also affecting the stability of matrix metalloproteinase-9 messenger ribonucleic acid [21] [11].

Additional pro-inflammatory mediators affected by L-796449 include tumor necrosis factor alpha, interleukin-6, and cyclooxygenase-2 [20] [21]. The compound demonstrates broad anti-inflammatory activity through coordinated suppression of multiple inflammatory pathways, creating a comprehensive protective response against ischemic injury [13] [21].

The downregulation of these mediators occurs in a temporally coordinated manner, with early suppression of transcriptional activators followed by sustained reduction in protein expression and enzymatic activity [17] [20]. This temporal pattern suggests that L-796449 exerts both immediate protective effects and sustained neuroprotective benefits throughout the evolution of ischemic injury [17].

Upregulation of Cytoprotective Systems (Heme Oxygenase-1)

L-796449 demonstrates significant capacity to upregulate cytoprotective systems, with heme oxygenase-1 representing the most extensively characterized target [17] [25]. This stress-responsive enzyme serves as a critical component of cellular defense mechanisms against oxidative stress, inflammation, and ischemic injury [26] [17].

Heme oxygenase-1 upregulation by L-796449 occurs through both peroxisome proliferator-activated receptor gamma-dependent and independent pathways [17] [25]. The enzyme catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron, generating products with potent cytoprotective properties [26] [27]. Biliverdin and its reduction product bilirubin function as powerful antioxidants, while carbon monoxide exhibits anti-inflammatory and vasoprotective effects [26].

The transcriptional regulation of heme oxygenase-1 by L-796449 involves activation of multiple signaling pathways including the nuclear factor erythroid 2-related factor 2 pathway and stress-activated protein kinases [25] [27]. The compound enhances the binding of these transcription factors to antioxidant response elements within the heme oxygenase-1 promoter region [27].

Beyond heme oxygenase-1, L-796449 promotes the expression of additional antioxidant enzymes including superoxide dismutase, catalase, and glutathione S-transferase [18] [21]. These enzymes collectively enhance cellular capacity to neutralize reactive oxygen species and maintain redox homeostasis during ischemic stress [18] [28].

The upregulation of uncoupling protein-1 represents another significant cytoprotective mechanism mediated by L-796449 [18]. This mitochondrial protein facilitates the dissipation of proton gradients, reducing reactive oxygen species generation and protecting against mitochondrial dysfunction during ischemia-reperfusion injury [18].

L-796449 also enhances the expression of liver X receptor alpha, a transcription factor involved in lipid homeostasis and cellular survival signaling [18]. The upregulation of this receptor contributes to metabolic protection and may facilitate neuronal survival through enhanced lipid metabolism and membrane repair processes [18].

The 14-3-3 epsilon protein represents an additional cytoprotective target upregulated by L-796449 [29]. This adaptor protein plays crucial roles in cell survival signaling by sequestering pro-apoptotic proteins and enhancing the activity of survival kinases [29]. The upregulation of 14-3-3 epsilon contributes to the anti-apoptotic effects of L-796449 in experimental stroke models [29].

The coordinated upregulation of these cytoprotective systems creates a comprehensive cellular defense network that enhances neuronal resilience to ischemic injury [18] [17]. This multifaceted approach distinguishes L-796449 from therapeutic interventions targeting single pathways, providing broader and more sustained neuroprotective benefits [17] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Castrillo A, Mojena M, Hortelano S, Boscá L. Peroxisome proliferator-activated receptor-gamma-independent inhibition of macrophage activation by the non-thiazolidinedione agonist L-796,449. Comparison with the effects of 15-deoxy-delta(12,14)-prostaglandin J(2). J Biol Chem. 2001 Sep 7;276(36):34082-8. PubMed PMID: 11438523.